molecular formula C13H11ClF3N3OS B11011464 2-chloro-5-(propan-2-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]-1,3-thiazole-4-carboxamide

2-chloro-5-(propan-2-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]-1,3-thiazole-4-carboxamide

Cat. No.: B11011464
M. Wt: 349.76 g/mol
InChI Key: ZKVNWCWQBPSEIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-5-(propan-2-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]-1,3-thiazole-4-carboxamide is a complex organic compound with a unique structure that includes a thiazole ring, a pyridine ring, and several functional groups

Preparation Methods

The synthesis of 2-chloro-5-(propan-2-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]-1,3-thiazole-4-carboxamide involves multiple steps, including the formation of the thiazole ring and the introduction of the chloro, propan-2-yl, and trifluoromethyl groups. The reaction conditions typically require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.

    Substitution: The chloro group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

2-chloro-5-(propan-2-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]-1,3-thiazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research is conducted to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-5-(propan-2-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the context of its use .

Comparison with Similar Compounds

When compared to similar compounds, 2-chloro-5-(propan-2-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]-1,3-thiazole-4-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:

Properties

Molecular Formula

C13H11ClF3N3OS

Molecular Weight

349.76 g/mol

IUPAC Name

2-chloro-5-propan-2-yl-N-[6-(trifluoromethyl)pyridin-3-yl]-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C13H11ClF3N3OS/c1-6(2)10-9(20-12(14)22-10)11(21)19-7-3-4-8(18-5-7)13(15,16)17/h3-6H,1-2H3,(H,19,21)

InChI Key

ZKVNWCWQBPSEIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)Cl)C(=O)NC2=CN=C(C=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.